![molecular formula C15H19BrN2O2 B5792086 [(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5792086.png)
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate is a complex organic compound characterized by the presence of a bromophenyl group, an amino group, and a cyclopentylpropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate typically involves the condensation of 4-bromoaniline with cyclopentylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
科学研究应用
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the presence of the bromophenyl group may facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
相似化合物的比较
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate can be compared with other similar compounds, such as:
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A brominated compound used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFVDWRZCXKKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5792015.png)
![1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5792019.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5792028.png)
![N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine](/img/structure/B5792035.png)
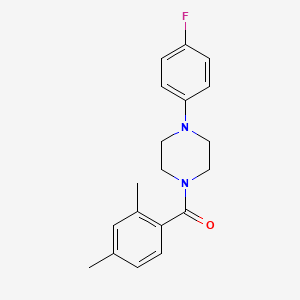

![N-[(2-chlorophenyl)methyl]-2-methoxyacetamide](/img/structure/B5792056.png)
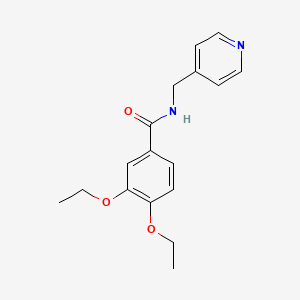
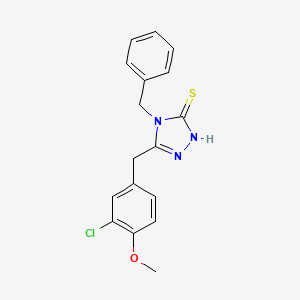
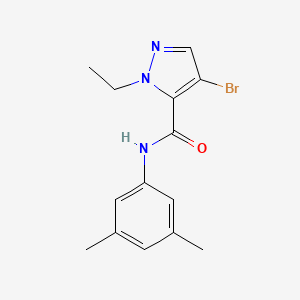
![3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B5792093.png)
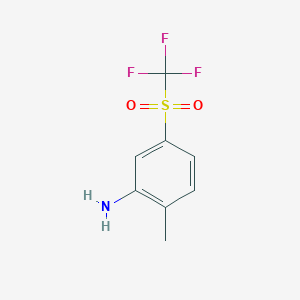
![N-{4-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5792114.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5792116.png)
